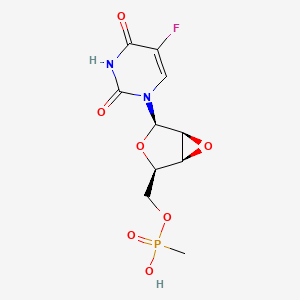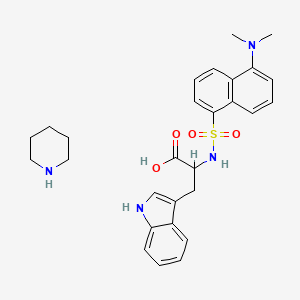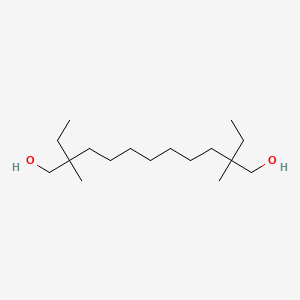
2,10-Diethyl-2,10-dimethyl-1,11-undecanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10-Diethyl-2,10-dimethyl-1,11-undecanediol is an organic compound with the molecular formula C17H36O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, which includes ethyl and methyl groups attached to the second and tenth carbon atoms, respectively. It is used in various chemical and industrial applications due to its specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Diethyl-2,10-dimethyl-1,11-undecanediol typically involves multi-step organic reactions. One common method is the alkylation of 1,11-undecanediol with ethyl and methyl halides in the presence of a strong base such as sodium hydride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The final product is usually purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alkanes or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,10-Diethyl-2,10-dimethyl-1,11-undecanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,10-Diethyl-2,10-dimethyl-1,11-undecanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The ethyl and methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
- 1,11-Undecanediol
- 2,10-Dimethyl-1,11-undecanediol
- 2,10-Diethyl-1,11-undecanediol
Comparison: 2,10-Diethyl-2,10-dimethyl-1,11-undecanediol is unique due to the presence of both ethyl and methyl groups at specific positions on the carbon chain This structural feature distinguishes it from other similar compounds, which may only have one type of alkyl group or different substitution patterns
Properties
CAS No. |
85018-66-2 |
|---|---|
Molecular Formula |
C17H36O2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
2,10-diethyl-2,10-dimethylundecane-1,11-diol |
InChI |
InChI=1S/C17H36O2/c1-5-16(3,14-18)12-10-8-7-9-11-13-17(4,6-2)15-19/h18-19H,5-15H2,1-4H3 |
InChI Key |
BGVXIKLZWFTQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCCCCCC(C)(CC)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



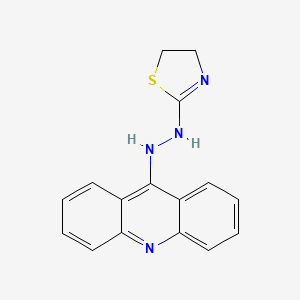
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;1,3,3,5-tetramethylazepane;hydroiodide](/img/structure/B12697416.png)
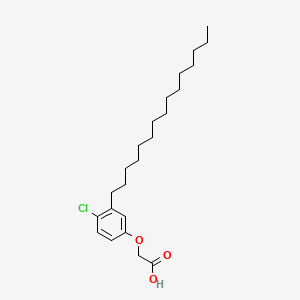


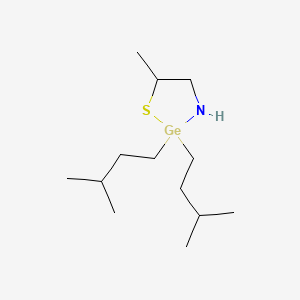
![2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride](/img/structure/B12697442.png)


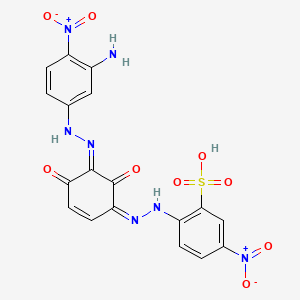
![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
